molecular formula C19H17N3O3S2 B2912193 2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 391875-14-2

2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B2912193
CAS No.: 391875-14-2
M. Wt: 399.48
InChI Key: HXSCJNGDKLTFEX-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group at position 3. This sulfanyl group is further modified with a 2-oxo-2-phenylethyl moiety. The acetamide side chain at position 2 of the thiadiazole ring contains a 4-methoxyphenyl group.

Thiadiazole derivatives are known for their versatile pharmacological properties, attributed to their ability to mimic peptide bonds and engage in hydrogen bonding. The presence of the sulfanyl group enhances reactivity and bioavailability, while the 4-methoxyphenyl moiety contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSCJNGDKLTFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carbonyl compound under acidic conditions.

    Introduction of Phenacylsulfanyl Group: The phenacylsulfanyl group is introduced by reacting the thiadiazole derivative with phenacyl bromide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product with 4-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and phenacylsulfanyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The thiadiazole ring in the target compound is substituted at position 5 with a 2-oxo-2-phenylethylsulfanyl group. This structural feature distinguishes it from analogs in the evidence, which commonly feature simpler sulfanyl substituents (e.g., methylthio, benzylthio, or chlorobenzylthio groups). For example:

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Contains a 4-chlorobenzylthio group; exhibits a melting point of 132–134°C and 74% yield .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Features a benzylthio group; 88% yield and melting point of 133–135°C .

The 2-oxo-2-phenylethylsulfanyl group in the target compound introduces a ketone functionality, which may enhance hydrogen-bonding interactions compared to simpler alkyl/arylthio substituents.

Acetamide Side Chain Modifications

The acetamide moiety in the target compound is substituted with a 4-methoxyphenyl group. Analogs with alternative aryl or heteroaryl groups demonstrate how substituents influence physicochemical and biological properties:

  • 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) : Incorporates a trifluoromethylphenyl group; melting point 269.5–271°C and 61% yield .
  • N-[5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (5m): Contains a 4-fluorobenzylthio group; 85% yield and melting point 135–136°C .

The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs, as methoxy groups reduce crystallinity and enhance membrane permeability .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Name Molecular Weight Melting Point (°C) Yield (%) LogP* (Calculated) Reference
Target Compound (Hypothetical) ~443.5 N/A N/A ~3.2
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 483.0 132–134 74 4.8
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 415.5 135–136 85 3.5
2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) 407.4 248–249 56 3.9

*LogP values estimated using XlogP3 (PubChem).

Antimicrobial and Anticancer Potential

Thiadiazole derivatives with sulfanyl acetamide groups, such as N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c), show moderate to strong antimicrobial activity (67% yield, melting point 169–171°C) . The target compound’s 2-oxo-2-phenylethylsulfanyl group may further enhance activity by increasing electrophilicity, as ketones are known to interact with microbial enzymes .

Plant Growth Regulation

Analogous compounds like N-5-tetrazolyl-N′-arylacylureas exhibit plant growth-regulating activity. For instance, N-5-tetrazolyl-N′-(4-methoxyphenyl)acetylurea (2h) demonstrates significant cytokinin and auxin-like effects .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by research findings and data.

Structure and Properties

The compound features a thiadiazole ring which contributes to its lipophilicity and cellular permeability. The presence of the 4-methoxyphenyl group enhances its pharmacological profile by potentially increasing interactions with biological targets. The sulfanyl group attached to the thiadiazole ring may also play a critical role in its biological efficacy.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study:
In a study focusing on similar thiadiazole derivatives, compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

Antibacterial and Antifungal Properties

Thiadiazole derivatives are also recognized for their antibacterial and antifungal activities. The ability to disrupt bacterial cell walls or interfere with metabolic pathways contributes to their efficacy against various pathogens .

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial0.045
Compound BAntifungal0.1

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity has been documented in several studies where these compounds showed reduced inflammation markers in vitro and in vivo models .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with DNA : The compound may intercalate or bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways that are crucial in cancer progression.

Research Findings

Recent studies have highlighted the importance of substituents on the thiadiazole ring in modulating biological activity. For example:

  • Substituent Variability : Variations in the substituents on the thiadiazole ring can lead to significant changes in bioactivity profiles.
  • Synergistic Effects : Combinations of thiadiazole derivatives with other pharmacophores have shown enhanced effects against resistant strains of bacteria and cancer cells .

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